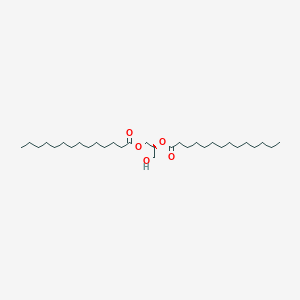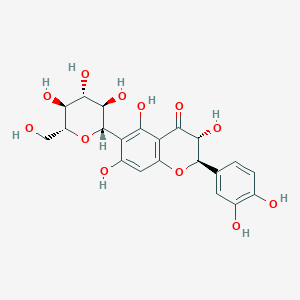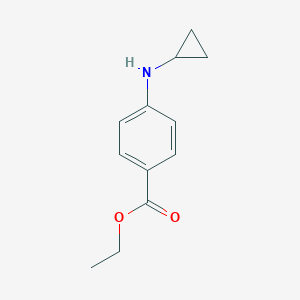
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the family of amphetamines. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
FMA acts as a potent releasing agent of dopamine and norepinephrine, with a higher affinity for dopamine than norepinephrine. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, leading to improved attention, motivation, and appetite suppression.
Biochemische Und Physiologische Effekte
FMA has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes an increase in locomotor activity and stereotypy, which are behaviors associated with increased dopamine release. FMA has been found to have a longer duration of action than other amphetamines, which may make it a useful tool for studying the long-term effects of amphetamine exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMA in lab experiments is its high potency and selectivity for dopamine and norepinephrine release. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, FMA has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.
Zukünftige Richtungen
Future research on FMA could focus on its potential therapeutic applications, particularly in the treatment of ADHD and obesity. It could also be used to study the long-term effects of amphetamine exposure on the brain and body, as well as its potential for abuse and dependence. Additionally, FMA could be used as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Overall, FMA has the potential to be a valuable tool for scientific research, but further studies are needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of FMA involves the reaction of 3-fluoropyrrolidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 148-150°C.
Wissenschaftliche Forschungsanwendungen
FMA has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a key role in regulating attention, motivation, and appetite.
Eigenschaften
CAS-Nummer |
125032-85-1 |
|---|---|
Produktname |
N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine |
Molekularformel |
C7H15FN2 |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
N-[(3-fluoropyrrolidin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H15FN2/c1-2-9-5-7(8)3-4-10-6-7/h9-10H,2-6H2,1H3 |
InChI-Schlüssel |
RPGZHAXZSJQDIL-UHFFFAOYSA-N |
SMILES |
CCNCC1(CCNC1)F |
Kanonische SMILES |
CCNCC1(CCNC1)F |
Synonyme |
3-Pyrrolidinemethanamine,N-ethyl-3-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



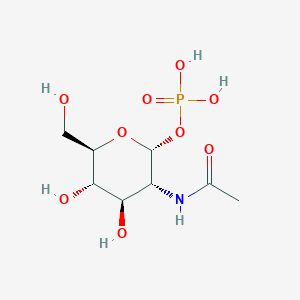
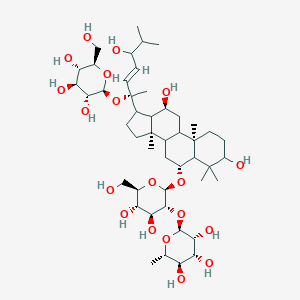
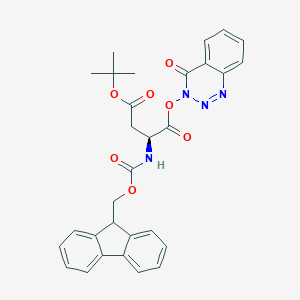
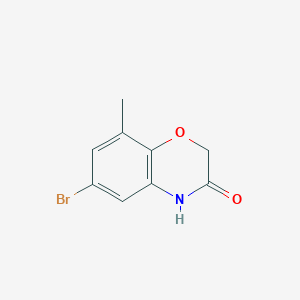
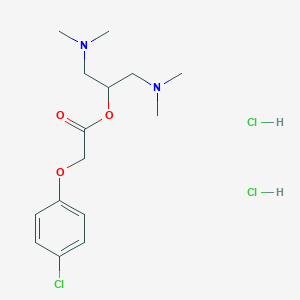
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
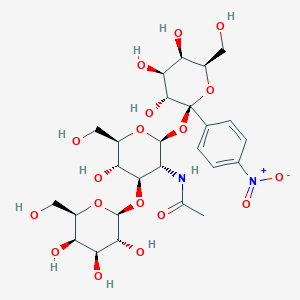
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)

